molecular formula C7H10O2 B1282533 [1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS No. 60629-92-7

[1,1'-Bi(cyclopropane)]-1-carboxylic acid

Cat. No.: B1282533
CAS No.: 60629-92-7
M. Wt: 126.15 g/mol
InChI Key: XYVCFEDFMLOASQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Bi(cyclopropane)]-1-carboxylic acid typically involves the esterification reaction. One common method is to use an acid catalyst to react [1,1’-Bi(cyclopropane)]-1,1’-diol with an appropriate carboxylic acid anhydride . The reaction conditions usually involve room temperature and a sealed, dry environment to ensure the purity of the product .

Industrial Production Methods: Industrial production methods for [1,1’-Bi(cyclopropane)]-1-carboxylic acid are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Bi(cyclopropane)]-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Bi(cyclopropane)]-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may serve as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, [1,1’-Bi(cyclopropane)]-1-carboxylic acid is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: [1,1’-Bi(cyclopropane)]-1-carboxylic acid is unique due to its dual cyclopropane rings connected by a single bond, which imparts distinct chemical and physical properties. This structure differentiates it from other cyclopropane derivatives and makes it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclopropylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVCFEDFMLOASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547280
Record name [1,1'-Bi(cyclopropane)]-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60629-92-7
Record name [1,1'-Bi(cyclopropane)]-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylcyclopropane-1-carboxylic acid
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